molecular formula C10H7BrF3NO B1519688 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole CAS No. 1120215-04-4

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Cat. No. B1519688
M. Wt: 294.07 g/mol
InChI Key: DDFCJTGGZWNOMD-UHFFFAOYSA-N
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Description

The compound “3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole” is likely an organic compound containing a bromine atom, a trifluoromethyl group, and an isoxazole ring. Isoxazoles are five-membered rings containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Isoxazoles, including derivatives similar to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, have been characterized through spectral studies, such as HRMS, IR, 1H NMR, and 13C NMR, revealing insights into their molecular structure and interactions. For example, studies on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole highlighted the importance of understanding the dihedral angles and stabilization interactions within these compounds (N. R. Sreenatha et al., 2017).

Chemical Reactivity and Applications

  • Research into the reactivity of haloisoxazole derivatives has been extensive, with some studies focusing on the nucleophilic substitution reactions that allow for the synthesis of complex heterocyclic compounds. For instance, the facile route to quadruply annulated borepins involves a nucleophilic substitution reaction as a key step, highlighting the synthetic utility of bromo-substituted compounds in creating novel organic frameworks (Kai Schickedanz et al., 2017).

Antimicrobial and Antifungal Activities

  • The antifungal and antimicrobial potentials of haloisoxazole derivatives have been investigated, showing promising results against various strains. For example, studies on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds indicate broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (V. Buchta et al., 2004).

Potential in Material Science

  • The unique properties of isoxazole derivatives extend to material science, where their photoluminescence and electronic characteristics can be harnessed. For instance, borepins derived from bromophenyl isoxazoles exhibit notable photoluminescence in the blue-green spectrum, demonstrating the potential of these compounds in the development of new materials (Kai Schickedanz et al., 2017).

Future Directions

The future directions for this compound would depend on its applications. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFCJTGGZWNOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656829
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

CAS RN

1120215-04-4
Record name 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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